6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with chlorinating agents . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods using deep eutectic solvents (DES) have been explored for their environmental benefits and efficiency . These methods provide advantages such as benign environment, high yield, and simple work-up procedures.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.
Cyclization Reactions: Catalysts and solvents like DMF or DES are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as CK2, which are involved in tumor progression . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another derivative with potential antimicrobial properties.
Uniqueness: 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H3ClN4 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H |
InChI Key |
STNBJSWSZBGZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)Cl |
Origin of Product |
United States |
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